molecular formula C8H6BrFO B8465468 2-Bromo-4-fluoro-1-vinyloxy-benzene

2-Bromo-4-fluoro-1-vinyloxy-benzene

Cat. No.: B8465468
M. Wt: 217.03 g/mol
InChI Key: HUVNDNMAQOYUSR-UHFFFAOYSA-N
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Description

CAS No.: 1079402-42-8 Molecular Formula: C₈H₅BrFO Physical Properties:

  • Appearance: Colorless to pale yellow liquid .
  • Solubility: Miscible with ethanol, dimethyl sulfoxide (DMSO), and other organic solvents . Applications:
  • Primarily used as an intermediate in organic synthesis, particularly in etherification and coupling reactions due to its reactive vinyloxy group .
    Safety Profile:
  • Volatile; requires handling in well-ventilated areas with personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion .

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

2-bromo-1-ethenoxy-4-fluorobenzene

InChI

InChI=1S/C8H6BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h2-5H,1H2

InChI Key

HUVNDNMAQOYUSR-UHFFFAOYSA-N

Canonical SMILES

C=COC1=C(C=C(C=C1)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural features include a bromine (position 2), fluorine (position 4), and a vinyloxy group (position 1). Structural analogs vary in substituent type, position, and electronic effects:

Table 1: Key Structural Analogs and Properties
Compound Name CAS No. Substituents (Positions) Molecular Formula Physical State Key Uses
2-Bromo-4-fluoro-1-vinyloxy-benzene 1079402-42-8 Br (2), F (4), vinyloxy (1) C₈H₅BrFO Liquid Etherification, coupling reactions
2-Bromo-4-fluoro-1-methoxybenzene 496-69-5 Br (2), F (4), methoxy (1) C₇H₅BrFO Solid* Intermediate for pharmaceuticals
4-Bromo-1-fluoro-2-methoxybenzene 2357-52-0 Br (4), F (1), methoxy (2) C₇H₅BrFO Solid Agrochemical synthesis
1-Bromo-2-fluoro-4-phenylmethoxybenzene 185346-79-6 Br (1), F (2), benzyloxy (4) C₁₃H₁₀BrFO Liquid Protecting group in organic synthesis
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 Br (1), F (3), methoxy (2), nitro (4) C₇H₄BrFNO₃ Solid High-energy material precursors

*Inferred from analogous methoxybenzene derivatives.

Reactivity and Electronic Effects

  • Vinyloxy Group (Target Compound): Acts as a leaving group in nucleophilic substitutions and participates in elimination or cross-coupling reactions due to its sp² hybridized oxygen .
  • Methoxy Group (e.g., 496-69-5): Electron-donating nature stabilizes the aromatic ring, directing electrophilic substitution to meta/para positions .
  • Trifluoromethoxy Group (e.g., 105529-58-6): Strong electron-withdrawing effect increases ring electrophilicity, favoring nucleophilic aromatic substitution .
  • Nitro Group (e.g., 1224629-07-5): Electron-withdrawing properties enhance reactivity in reduction or displacement reactions, commonly used in dye and explosive synthesis .
Table 2: Hazard Classification Comparison
Compound Hazard Statements (GHS) Key Precautions
This compound H315, H319, H335 Use PPE, ensure ventilation
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene H302, H315, H319, H335 Avoid inhalation; store away from heat
4-Bromo-1-fluoro-2-methoxybenzene Not specified Standard organic compound handling

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